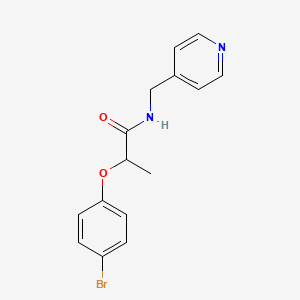![molecular formula C18H17BrN2O4 B4111959 5-[1-(4-bromophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4111959.png)
5-[1-(4-bromophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-[1-(4-bromophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has garnered significant interest in the scientific community due to its various applications in research. This compound is also known as BODIPY (boron-dipyrromethene) and is a fluorescent dye that has been used extensively in bioimaging and labeling studies. The purpose of
Mécanisme D'action
The mechanism of action of BODIPY involves the absorption of light energy by the molecule, which causes it to become excited and emit light at a specific wavelength. This fluorescence can be detected and measured using various techniques, such as fluorescence microscopy and spectroscopy.
Biochemical and Physiological Effects:
BODIPY has been shown to have minimal toxicity and does not affect the normal physiological functions of cells. It is also stable under various conditions, making it an ideal fluorescent probe for long-term studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BODIPY in lab experiments include its high sensitivity, stability, and versatility. It can be modified to target specific molecules or structures, making it an ideal tool for studying complex biological systems. However, the limitations of BODIPY include its relatively high cost and the need for specialized equipment to detect its fluorescence.
Orientations Futures
There are several future directions for BODIPY research, including the development of new synthesis methods to improve yield and purity, the optimization of labeling techniques for in vivo studies, and the exploration of new applications in fields such as drug discovery and environmental monitoring.
In conclusion, BODIPY is a highly versatile and useful fluorescent dye that has been extensively used in scientific research. Its unique properties make it an ideal tool for studying complex biological systems, and its potential applications are vast. With continued research and development, BODIPY is sure to remain a valuable tool for scientists in various fields.
Applications De Recherche Scientifique
BODIPY has been extensively used in scientific research due to its unique fluorescent properties. It has been used in bioimaging studies to visualize cellular structures, track the movement of molecules in cells, and study protein-protein interactions. BODIPY has also been used in labeling studies to track the movement of drugs and other molecules in the body.
Propriétés
IUPAC Name |
5-[1-(4-bromophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4/c1-11(24-14-7-5-13(19)6-8-14)18-20-17(21-25-18)12-4-9-15(22-2)16(10-12)23-3/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFHXSBGEKVEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[1-(4-bromophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4111893.png)
![1-(2-chloro-6-nitrophenyl)-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine](/img/structure/B4111910.png)
![2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4111913.png)


![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111931.png)
![1-[(3-phenyl-1-adamantyl)carbonyl]pyrrolidine](/img/structure/B4111942.png)

![2-(4-chloro-2-methyl-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4111964.png)
![2-({[(2,6-dichlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B4111973.png)
![3-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111989.png)